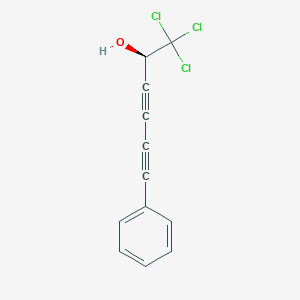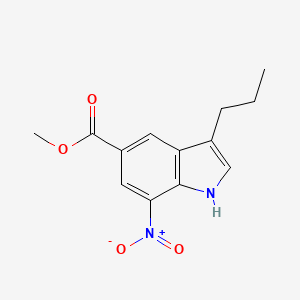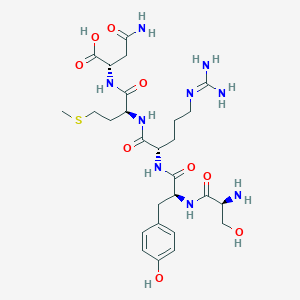
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is a synthetic ten-membered oligopeptide. This compound is known for its role as a gonadotrophin-releasing hormone (GnRH) antagonist, which is used in the treatment of infertility and hormone-sensitive cancers of the prostate and breast .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine involves the coupling of various amino acid residues in a specific sequence. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Medicine: Employed in the treatment of infertility and hormone-sensitive cancers.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by acting as a GnRH antagonist. It binds to GnRH receptors, inhibiting the release of gonadotropins (LH and FSH) from the pituitary gland. This suppression leads to a decrease in the production of sex hormones (testosterone and estrogen), which is beneficial in treating hormone-sensitive conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetrorelix: Another GnRH antagonist with a similar structure and function.
Ganirelix: A GnRH antagonist used in assisted reproductive technology.
Degarelix: A GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is unique due to its specific amino acid sequence and its potent inhibitory effects on GnRH receptors. Its structure allows for high affinity binding and effective suppression of gonadotropin release .
Propriétés
Numéro CAS |
827301-09-7 |
|---|---|
Formule moléculaire |
C27H43N9O9S |
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H43N9O9S/c1-46-10-8-18(24(42)36-20(26(44)45)12-21(29)39)34-23(41)17(3-2-9-32-27(30)31)33-25(43)19(35-22(40)16(28)13-37)11-14-4-6-15(38)7-5-14/h4-7,16-20,37-38H,2-3,8-13,28H2,1H3,(H2,29,39)(H,33,43)(H,34,41)(H,35,40)(H,36,42)(H,44,45)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
ZGNTTYBEZNHKGU-HVTWWXFQSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14220766.png)
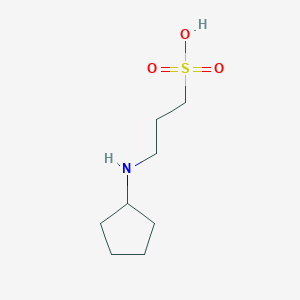
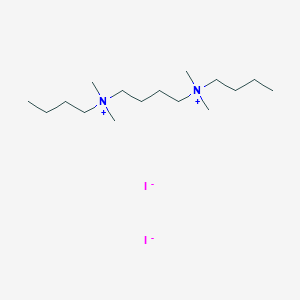
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
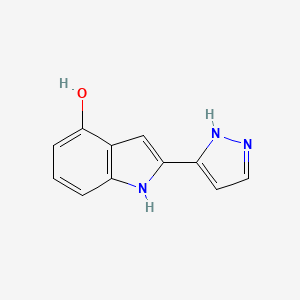
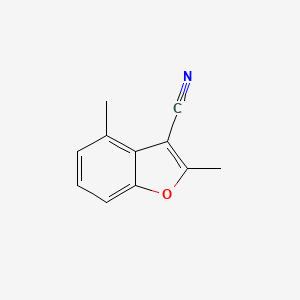
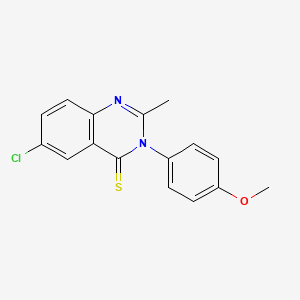
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
